molecular formula C13H19BrN2 B2884347 1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine CAS No. 1044924-01-7

1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B2884347
CAS No.: 1044924-01-7
M. Wt: 283.213
InChI Key: FRVFROZNDCOFKY-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine is an organic compound that features a pyrrolidine ring substituted with a 4-bromobenzyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl bromide, which is then reacted with N,N-dimethylpyrrolidine under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrrolidine ring with a 4-bromobenzyl group and N,N-dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

1-(4-Bromobenzyl)-N,N-dimethylpyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, biological activity, and mechanisms of action, drawing from recent studies and data.

The compound features a bromobenzyl group attached to a pyrrolidine amine structure, which contributes to its biological activity. Its molecular formula is C12H16BrN, with a molecular weight of approximately 255.17 g/mol. The presence of the bromine atom is significant as it can enhance lipophilicity and influence receptor binding.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with N,N-dimethylpyrrolidin-3-amine under basic conditions. The reaction proceeds via nucleophilic substitution, yielding the desired product with moderate to high yields depending on the reaction conditions.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. Notably, a related compound, 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (designated as 7a), showed an IC50 value of 1.73 μM against FaDu cells (human hypopharyngeal carcinoma) . The mechanism involves:

  • Induction of Apoptosis : Compound 7a was found to increase levels of cleaved caspase-3 and LC3A/B, indicating activation of apoptotic pathways and autophagy.
  • Cell Cycle Arrest : It induced G2/M phase cell cycle arrest in MCF-7 breast cancer cells.
  • Inhibition of Migration : Scratch assays demonstrated reduced cell migration capabilities.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) over COX-1. This selectivity is crucial for developing anti-inflammatory agents that minimize gastrointestinal side effects typically associated with non-selective COX inhibitors.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Topoisomerase Inhibition : The compound acts as a dual inhibitor of topoisomerases I and II, which are essential for DNA replication and repair.
  • Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in treated cells, contributing to its cytoprotective effects.

Case Studies and Research Findings

Study Cell Line IC50 (μM) Mechanism Findings
Study 1FaDu1.73ApoptosisInduced morphological changes; increased cleaved caspase levels
Study 2MCF-7N/ACell Cycle ArrestInduced G2/M phase arrest; reduced cell migration
Study 3VariousN/ACOX InhibitionSelective inhibition of COX-2; potential for anti-inflammatory applications

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N,N-dimethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-15(2)13-7-8-16(10-13)9-11-3-5-12(14)6-4-11/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVFROZNDCOFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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